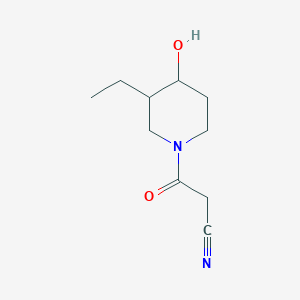

3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile

Description

3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound characterized by a 3-oxopropanenitrile backbone substituted with a 3-ethyl-4-hydroxypiperidinyl group. These derivatives are often utilized as intermediates in synthesizing bioactive molecules, including multisubstituted pyran derivatives, thiazoles, and fused nitrogen-containing heterocycles .

Properties

IUPAC Name |

3-(3-ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-2-8-7-12(6-4-9(8)13)10(14)3-5-11/h8-9,13H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKBBEJVIYUXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile typically involves the nucleophilic substitution of a piperidine derivative followed by functional group transformations to install the hydroxyl and nitrile groups. The compound is structurally characterized by a piperidine ring bearing an ethyl substituent at the 3-position, a hydroxyl group at the 4-position, and a 3-oxopropanenitrile side chain attached to the nitrogen atom.

Key Synthetic Steps and Reagents

Starting Materials: The synthesis often begins with substituted piperidines such as 3-ethyl-4-hydroxypiperidine or related intermediates. These can be prepared from commercially available precursors or via ring-opening reactions of aziridines or epoxides.

Cyanoacetylation: The introduction of the 3-oxopropanenitrile moiety is achieved by reacting the piperidine nitrogen with cyanoacetylating agents. This step forms the nitrile-containing side chain essential for the target compound's biological activity.

Hydroxyl Group Introduction: The hydroxyl group at the 4-position of the piperidine ring is introduced either by selective oxidation or by nucleophilic ring-opening of epoxides or aziridines in the piperidine framework.

Reaction Conditions: Typical conditions involve the use of organic bases (e.g., diisopropylethylamine, 4-dimethylaminopyridine) to facilitate nucleophilic substitutions and cyanoacetylation. Solvents such as dichloromethane or ethanol are commonly employed, with reaction temperatures ranging from 0°C to room temperature to optimize yields.

Representative Synthetic Route

A representative synthetic route, adapted from literature on related piperidine derivatives, includes the following steps:

| Step | Reaction Type | Reagents/Conditions | Outcome | Approximate Yield |

|---|---|---|---|---|

| 1 | Piperidine ring functionalization | Starting from 3-ethyl-4-hydroxypiperidine or epoxide ring-opening | Formation of 3-ethyl-4-hydroxypiperidine intermediate | 70-90% |

| 2 | Cyanoacetylation | Reaction with cyanoacetyl chloride or equivalent in presence of organic base | Formation of this compound | 60-85% |

Detailed Research Findings

Epoxidation and Ring-Opening: Research indicates that epoxidation of olefinic piperidine derivatives followed by nucleophilic ring-opening with azide or hydroxide ions can efficiently yield hydroxylated piperidines. For example, epoxidation using m-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0-5°C) in dichloromethane, followed by ring-opening with sodium azide in acetic acid-water mixtures, yields regioisomeric hydroxypiperidines with high selectivity and yields up to 90%.

Cyanoacetylation Mechanism: The nitrogen of the piperidine ring acts as a nucleophile attacking the electrophilic carbonyl carbon of cyanoacetylating agents, forming the 3-oxopropanenitrile side chain. This reaction is facilitated by organic bases which deprotonate the amine, increasing its nucleophilicity.

Optimization of Reaction Conditions: Studies emphasize the importance of controlling temperature and stoichiometry to maximize yield and purity. For instance, carrying out cyanoacetylation at controlled temperatures (often 0-25°C) in solvents like dichloromethane or ethanol prevents side reactions and decomposition.

Scalability: The described synthetic methods have been demonstrated to be scalable for industrial applications, with efficient purification steps and minimal by-product formation.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 3-Ethyl-4-hydroxypiperidine or epoxide precursors |

| Key Reactions | Epoxidation, nucleophilic ring-opening, cyanoacetylation |

| Reagents | m-CPBA (for epoxidation), sodium azide, cyanoacetyl chloride, organic bases (e.g., DIPEA) |

| Solvents | Dichloromethane, ethanol, acetic acid-water mixtures |

| Temperature Range | 0°C to 30°C |

| Yield Range | 60-90% |

| Purification Techniques | Crystallization, chromatography |

| Scalability | Suitable for large-scale synthesis |

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile has found applications in various scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile is structurally similar to other piperidine derivatives, such as 1-ethyl-4-hydroxypiperidine and (3-ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural and functional differences between 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile and related compounds:

Key Observations:

Research Findings and Implications

- Catalytic Efficiency: The use of nanocatalysts (e.g., CQDs–N(CH2PO3H2)2) enhances reaction efficiency for indole derivatives, reducing time and improving yields .

- Steric and Electronic Effects : The hydroxyl group in the target compound may facilitate hydrogen bonding in biological systems, contrasting with the electron-withdrawing fluorine in 3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile, which could alter reactivity .

Biological Activity

The compound 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile , also referred to as a derivative of piperidine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H16N2O

- Molecular Weight : 192.26 g/mol

- CAS Number : [Specific CAS number not available in the search results]

The structure features a piperidine ring substituted with an ethyl group and a hydroxyl group, along with a nitrile functional group. These structural characteristics are crucial for its biological interactions.

Pharmacological Effects

-

Antidiabetic Activity :

- The compound has been studied as an impurity related to glimepiride, an antidiabetic medication. Glimepiride is known for its ability to stimulate insulin secretion from pancreatic beta cells and enhance peripheral insulin sensitivity .

- Research indicates that compounds similar to this compound may exhibit similar pharmacological profiles, contributing to glucose metabolism regulation.

-

JAK3 Inhibition :

- Recent studies have highlighted the potential of piperidine derivatives in inhibiting Janus Kinase 3 (JAK3), a key player in inflammatory responses and immune regulation. JAK3 inhibitors are being explored for their therapeutic applications in autoimmune diseases and cancers .

- The compound's structural features may enhance its binding affinity to the JAK3 enzyme, although specific IC50 values for this compound were not detailed in the available literature.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- The hydroxyl group may facilitate hydrogen bonding interactions with target proteins, enhancing binding affinity.

- The nitrile group could play a role in stabilizing the compound's conformation for optimal interaction with biological targets.

Study on Antidiabetic Effects

A study involving glimepiride-related compounds demonstrated that modifications in the piperidine structure could lead to variations in pharmacological activity. The findings suggested that compounds with similar scaffolds could retain or enhance antidiabetic properties while minimizing side effects .

JAK3 Inhibition Research

Inhibitors targeting JAK3 have shown promise in reducing inflammation in various models of autoimmune diseases. A comparative analysis of different piperidine derivatives revealed that structural modifications significantly impacted their efficacy as JAK3 inhibitors, suggesting that further optimization of compounds like this compound could yield potent therapeutic agents .

Table 1: Comparison of Biological Activities of Piperidine Derivatives

Table 2: Structural Features Influencing Activity

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl Group | Enhances binding affinity |

| Nitrile Group | Stabilizes conformation |

| Ethyl Substitution | Modulates metabolic stability |

Q & A

Q. What synthetic methodologies are recommended for 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives and cyanoacetate intermediates. For example, analogous piperidine-based compounds (e.g., 3-oxo-3-piperidin-1-yl-propionitrile) are synthesized using ethanol as a solvent and piperidine as a catalyst under controlled temperatures (0–5°C for 2 hours) to minimize side reactions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and stoichiometric ratios of reactants. Design of Experiments (DoE) frameworks can systematically evaluate parameters like reaction time, catalyst loading, and pH to maximize yield and purity .

Q. Which analytical techniques are most robust for verifying structural integrity and purity?

- Methodological Answer :

- X-ray Crystallography : Provides definitive confirmation of molecular geometry and stereochemistry, as demonstrated for structurally similar 3-oxo-3-(piperidin-1-yl)propanenitrile .

- NMR Spectroscopy : H and C NMR can identify functional groups (e.g., nitrile, piperidine) and detect impurities.

- HPLC-MS : Quantifies purity and identifies byproducts via retention time and mass fragmentation patterns.

- FT-IR : Validates carbonyl (C=O) and nitrile (C≡N) stretches. Cross-referencing these methods ensures comprehensive characterization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (Specific Target Organ Toxicity, Respiratory System, Category 3) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in sealed containers at ambient temperature, away from oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity and mechanism of action?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. For example, structurally related 3-oxo-propionitrile derivatives have been tested in thiazolidinone-based bioactive scaffolds .

- Cellular Models : Use immortalized cell lines (e.g., HEK293, HepG2) to assess cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining).

- Molecular Docking : Predict binding affinity to targets (e.g., GPCRs, ion channels) using software like AutoDock Vina, guided by the compound’s crystallographic data .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).

- Advanced Analytics : Use Differential Scanning Calorimetry (DSC) to assess thermal stability and Dynamic Vapor Sorption (DVS) for hygroscopicity.

- Meta-Analysis : Compare datasets across literature while controlling for variables like solvent polarity, temperature, and measurement techniques (e.g., HPLC vs. gravimetry for purity) .

Q. What methodologies are suitable for assessing environmental impact and degradation pathways?

- Methodological Answer :

- Biodegradation Studies : Incubate the compound with soil/water microcosms and monitor degradation via LC-MS.

- Computational Models : Predict bioaccumulation potential using logP values and EPI Suite™.

- Ecotoxicology : Test acute toxicity in Daphnia magna or algal cultures (OECD Guidelines 202/201), as preliminary data suggest piperidine derivatives may persist in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.